![molecular formula C8H10N4S B2834284 N-(2-氨基乙基)噻吩[2,3-d]嘧啶-4-胺 CAS No. 926212-55-7](/img/structure/B2834284.png)

N-(2-氨基乙基)噻吩[2,3-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

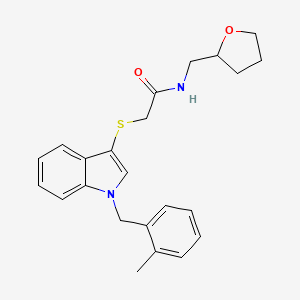

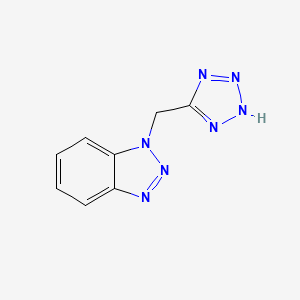

“N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities .

Synthesis Analysis

The compound can be synthesized from the commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution . The total yield of the three steps was 54% .Molecular Structure Analysis

Thieno[3,2-d]pyrimidin-4-amines inhibit Cyt-bd, and an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv and Mycobacterium tuberculosis clinical isolate N0145 in an established ATP depletion assay with or without the cytochrome bcc: aa3 (QcrB) inhibitor Q203 .Chemical Reactions Analysis

In the synthesis of thieno[3,2-d]pyrimidin-4-amine derivatives, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction involved heating thiophene-2-carboxamides in formic acid .Physical And Chemical Properties Analysis

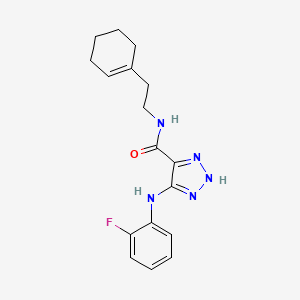

The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line . Moreover, all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, likely to maintain drug-likeness during lead optimization .科学研究应用

Anticancer Activity

Thieno[2,3-d]pyrimidines have shown potential anticancer activities . For instance, compound 18, a derivative of thieno[2,3-d]pyrimidine, exhibited strong anti-VEGFR-2 potential with an IC 50 value of 0.084 μM . It displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines . The compound induced cell cycle arrest in G2/M phase and promoted apoptosis in MCF-7 cancer cells .

Targeting VEGFR-2

Thieno[2,3-d]pyrimidines have been designed and synthesized to target VEGFR-2 . These compounds were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth .

Molecular Docking and Dynamics Simulations

Computational techniques have been used to investigate the VEGFR-2-18 complex at a molecular level . Molecular docking and molecular dynamics simulations were performed to assess the structural and energetic features of the complex .

Apoptosis Induction

Compound 18 stimulated apoptosis by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold) . Additionally, compound 18 significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) .

Drug Development Potential

Computational ADMET and toxicity studies were conducted to evaluate the potential of the thieno[2,3-d]pyrimidine derivatives for drug development . The results suggested that compound 18 could be a promising anticancer agent .

作用机制

Target of Action

Similar compounds have shown promising anticancer and antitubercular activities, suggesting potential targets could be within these biological pathways.

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes at the molecular level, potentially disrupting the normal function of target cells .

Biochemical Pathways

Given its potential anticancer and antitubercular activities, it may affect pathways related to cell proliferation and bacterial growth.

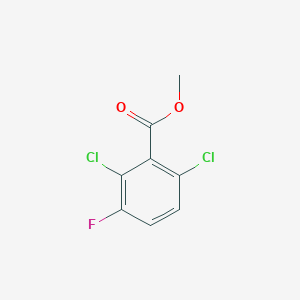

Pharmacokinetics

The compound’s lipophilicity, which allows it to diffuse easily into cells, suggests good bioavailability .

Result of Action

Based on its potential anticancer and antitubercular activities, it may induce cell death or inhibit cell growth in target cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature . The presence of certain atoms, such as bromine, seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .

属性

IUPAC Name |

N'-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c9-2-3-10-7-6-1-4-13-8(6)12-5-11-7/h1,4-5H,2-3,9H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOPDCTYPQCQEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=NC(=C21)NCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2834202.png)

![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2834204.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2834205.png)

![[4-Methoxy-3-(2-propynyloxy)phenyl]methanol](/img/structure/B2834206.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2834208.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2834212.png)

![(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2834221.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2834222.png)